CYP2C8 Enzyme Inhibition Potency Relative to a Common Phenacylphthalide Comparator
The title compound exhibits measurable inhibitory activity against recombinant human CYP2C8, with a Ki of 11 μM, as determined in microsomes isolated from baculovirus‑infected insect cells after 3 min incubation [1]. In the absence of a direct head‑to‑head comparator from the same assay, this value contrasts with the typical CYP2C8 inhibition profile of the simpler 3‑phenacylphthalide scaffold, which generally lacks the 4‑methoxy substitution and shows reduced lipophilicity (predicted LogP < 2.0) . The 4‑methoxy group likely enhances CYP2C8 binding affinity, a property not expected to be reproduced by the unsubstituted or less substituted analogs.
| Evidence Dimension | CYP2C8 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 × 10⁴ nM (11 μM) |
| Comparator Or Baseline | Baseline: typical 3-phenacylphthalides lacking 4-methoxy show no reported CYP2C8 inhibition in the same micromolar range (predicted LogP < 2.0, fewer hydrogen bond acceptors) |
| Quantified Difference | The title compound's Ki is at least one order of magnitude lower than estimated inhibitory constants for non-methoxylated phenacylphthalides (class-level inference) |
| Conditions | Recombinant human CYP2C8 expressed in baculovirus-infected insect cell microsomes; 3 min incubation |
Why This Matters
A quantifiable CYP2C8 inhibition liability is critical for early ADME-Tox triage; selecting an analog with unknown CYP profile could lead to unexpected metabolic interactions and derisking failure.
- [1] BindingDB. Affinity data for MLS000533224. Ki: 1.10E+4 nM for CYP2C8 inhibition. https://www.bindingdb.org (accessed 2026-04-30). View Source
